2-[(3-Fluorophenyl)sulfanyl]acetaldehyde
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Overview
Description
2-[(3-Fluorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanylacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-fluorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-[(3-Fluorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3-Fluorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(3-Fluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
- 2-[(3-Chlorophenyl)sulfanyl]acetaldehyde
- 2-[(3-Bromophenyl)sulfanyl]acetaldehyde
Uniqueness
2-[(3-Fluorophenyl)sulfanyl]acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7FOS |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7FOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI Key |
UPKCLYSDGIMTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC=O)F |
Origin of Product |
United States |
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